molecular formula C10H4Cl2F3N3O2 B1436291 3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one CAS No. 1823183-84-1

3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B1436291
M. Wt: 326.06 g/mol
InChI Key: IRDMTGOQPLGBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one, also known as CTP-1, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. CTP-1 is a synthetic compound that was designed to target the β-catenin protein, a key component of the Wnt/β-catenin signaling pathway. CTP-1 has been extensively studied for its potential to modulate the activity of the β-catenin protein, and has been shown to have a range of effects on cell growth and differentiation.

Scientific Research Applications

Synthesis and Biological Activities

Compounds synthesized using 3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one have shown notable biological activities. For instance, pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones, which were produced through a reaction with 2-chloro-5-(chloromethyl)-pyridine, exhibited moderate insecticidal and fungicidal activities (Zhu & Shi, 2011). Similarly, 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, synthesized from the same starting material, displayed moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008) (Chen & Shi, 2009).

Antimicrobial Evaluation

Compounds derived from 3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one have been evaluated for their antimicrobial properties. For example, a series of azetidinone derivatives showed promising antimicrobial activity against various bacterial strains (Dodiya, Shihory, & Desai, 2012) (Desai & Dodiya, 2014).

Structural and Spectroscopic Analysis

In-depth analysis of the structure and properties of compounds related to 3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one has been conducted. For example, 2-chloro-6-(trifluoromethyl)pyridine, a related compound, has been characterized by various spectroscopic techniques, revealing insights into its molecular structure and interaction properties (Evecen, Kara, İdil, & Tanak, 2017).

Crystallography and Material Science

The compound and its derivatives have been studied for their crystallographic properties and potential applications in materials science. Research has focused on understanding the hydrogen bonding and molecular packing in aminopyrimidine structures, which can provide insights into nucleic acid structures and functions (Cheng, Chen, Liu, Wu, & Guo, 2011).

properties

IUPAC Name

3-chloro-1-(6-chloropyrimidin-4-yl)oxy-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N3O2/c11-6-1-5(10(13,14)15)3-18(9(6)19)20-8-2-7(12)16-4-17-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDMTGOQPLGBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=C1C(F)(F)F)OC2=CC(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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